

Spectroscopic Profile of (S)-4-Benzyloxazolidine-2-thione: A Technical Guide

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Compound of Interest

Compound Name: (S)-4-Benzyloxazolidine-2-thione

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This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-4-Benzyloxazolidine-2-thione**, a chiral auxiliary agent. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Spectroscopic Data

The structural characterization of **(S)-4-Benzyloxazolidine-2-thione** is critically dependent on spectroscopic techniques. The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Table 1: ^1H NMR Spectroscopic Data for (S)-4-Benzyloxazolidine-2-thione[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.36	br s	-	1H	NH
7.32	m	-	2H	Ar-H
7.26	m	-	1H	Ar-H
7.18	m	-	2H	Ar-H
4.46	dd	7.5, 15.0	1H	CH
3.50	dt	7.9, 11.5	1H	CH ₂
3.25	dt	7.2, 11.5	1H	CH ₂
3.04	m	-	1H	CH ₂ -Ar
2.93	m	-	1H	CH ₂ -Ar

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for (S)-4-Benzyloxazolidine-2-thione[1]

Chemical Shift (δ) ppm	Assignment
200.5	C=S
135.7	Ar-C
129.0	Ar-CH
128.9	Ar-CH
127.2	Ar-CH
65.1	CH
39.7	CH ₂
37.8	CH ₂ -Ar

Solvent: CDCl₃, Frequency: 125 MHz

Table 3: IR Spectroscopic Data for (S)-4-Benzyloxazolidine-2-thione[1]

Wavenumber (cm ⁻¹)	Assignment
3154	N-H stretch
1602, 1495, 1437	Aromatic C=C stretch
1327, 1297, 1279, 1233, 1204	C-N stretch, C-S stretch
1040, 1008, 957	C-H bend
743	Aromatic C-H out-of-plane bend

Technique: Fourier Transform Infrared Spectroscopy (FTIR), thin film

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory procedures.

Synthesis of (S)-4-Benzyloxazolidine-2-thione[1]

A general procedure involves the reaction of the corresponding oxazolidinone precursor with a sulfurating agent. In a typical synthesis, the crude oxazolidinethione is dissolved in carbon disulfide, followed by the addition of an aqueous solution of potassium hydroxide. The reaction mixture is heated and stirred for an extended period. After cooling, the product is extracted with an organic solvent, such as dichloromethane. The combined organic layers are then dried, filtered, and concentrated. Final purification is achieved through column chromatography.[1]

NMR Spectroscopy[1]

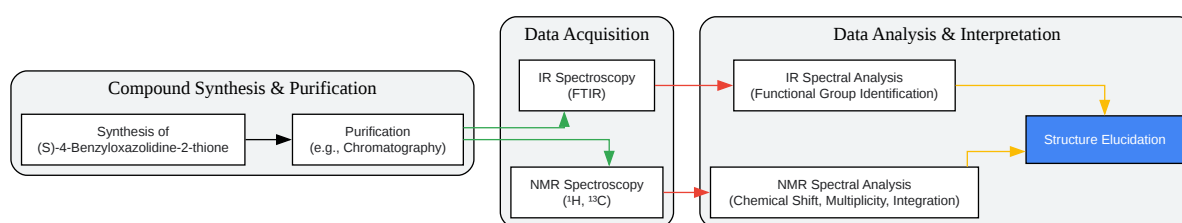
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared Spectroscopy[1]

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The data was collected from a thin film of the sample.

Data Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for a chemical compound like **(S)-4-Benzyloxazolidine-2-thione**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. (S)-4-BENZYL-1,3-THIAZOLIDINE-2-THIONE | 171877-39-7 [chemicalbook.com]
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